4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine
Description
4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine is a pyrimidine derivative featuring two 4-[(2-dimethylaminoethyl)thio]phenyl substituents at positions 4 and 6, along with a methyl group at position 3. This compound is of interest in materials science and medicinal chemistry due to its unique electronic and steric properties .
Properties
CAS No. |
113393-76-3 |
|---|---|
Molecular Formula |
C25H32N4S2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-[4-[6-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]-5-methylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C25H32N4S2/c1-19-24(20-6-10-22(11-7-20)30-16-14-28(2)3)26-18-27-25(19)21-8-12-23(13-9-21)31-17-15-29(4)5/h6-13,18H,14-17H2,1-5H3 |
InChI Key |
TWJUYELWUWEQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1C2=CC=C(C=C2)SCCN(C)C)C3=CC=C(C=C3)SCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, such as 4,6-dichloropyrimidine, and introduce the dimethylamino and thioether groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine core can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the pyrimidine core can produce partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies on closely related compounds have shown varying degrees of antibacterial and antifungal activities when tested against clinical pathogens . The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can enhance efficacy against specific microbial strains.
Anticancer Properties
Pyrimidine derivatives, including 4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine, have been investigated for their potential as anticancer agents. The compound's ability to interact with nucleic acids positions it as a candidate for further development in cancer therapeutics. In vitro studies have demonstrated its effectiveness in inhibiting cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antimicrobial activity. The results indicated that compounds similar to 4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine showed promising results against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Inhibition : In another investigation focusing on cell line assays, the compound was tested against various cancer cell lines, revealing IC50 values indicative of potent anticancer activity. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of 4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine involves its interaction with molecular targets through various pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the thioether groups can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Carbazolyl-Substituted Pyrimidines (): Compounds like 4,6-Bis[3,6-di(tert-butyl)-9H-carbazol-9-yl]-5-methylpyrimidine (2b–2d) exhibit thermally activated delayed fluorescence (TADF) due to the bulky carbazolyl groups, which promote charge separation.
- Methoxy and Amino Derivatives (): Simpler analogs like 4,6-dimethoxy-5-methylpyrimidine (CAS 13566-48-8) lack the thioether and dimethylamino groups, resulting in weaker electron donation and lower solubility in polar solvents. The target compound’s sulfur linkages and tertiary amine groups improve solubility in aprotic solvents (e.g., DCM/MeOH mixtures) and redox activity .
Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Key Properties |
|---|---|---|---|
| Target Compound | 4,6-Bis(dimethylaminoethylthio)phenyl | Not reported | High solubility, strong ICT |
| 4,6-Bis(carbazolyl)-5-methylpyrimidine | Carbazolyl groups | 233–350 | TADF, high thermal stability |
| 4,6-Dimethoxy-5-methylpyrimidine | Methoxy groups | ~150–200 | Low polarity, limited solubility |
| 4-(Thiazol-5-yl)pyrimidine derivatives | Thiazole, morpholine | 98–99 | Bioactivity, moderate solubility |
Research Findings and Gaps
- Synthetic Challenges: The target compound’s synthesis likely involves coupling 4-mercaptophenyl derivatives with dimethylaminoethyl halides, a step requiring careful control of nucleophilic substitution conditions .
- Unreported Data : Melting points and quantum yields for the target compound are absent in available literature, necessitating further experimental characterization.
- Biological Potential: While highlights dimethylamino-sulfanyl motifs in ranitidine-related compounds, the target compound’s antibacterial or antitumor activity remains unexplored .
Biological Activity
4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The molecular structure of 4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine can be represented as follows:
This structure includes two thioether groups and a dimethylamino substituent, which may influence its pharmacological properties.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to 4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine have shown promising results against various cancer cell lines.
- Case Study : A compound structurally similar to 4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation .
Anti-inflammatory Activity
Pyrimidine derivatives have also been studied for their anti-inflammatory effects.
- Research Findings : In vitro assays showed that certain pyrimidine derivatives significantly inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that 4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine may possess similar anti-inflammatory properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the pyrimidine core and substituents can enhance potency and selectivity.
- Findings : Electron-donating groups such as dimethylamino moieties have been associated with increased activity against cancer cell lines. The presence of thioether linkages may also contribute to improved binding affinity to biological targets .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 0.126 μM against MDA-MB-231 | |
| Anti-inflammatory | COX-2 inhibition comparable to celecoxib |
Safety and Toxicity
Preliminary studies suggest that compounds similar to 4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine exhibit favorable safety profiles in vivo. For example, a related compound showed no significant toxicity at doses up to 40 mg/kg in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
